N-cycloheptyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-cycloheptyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a compound with the molecular formula C13H20N4O3. It features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of N-cycloheptyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves the formation of the pyrazole ring followed by the introduction of the cycloheptyl and acetamide groups. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the nitro group: Nitration of the pyrazole ring using nitric acid or other nitrating agents.
Attachment of the cycloheptyl group: This can be done through nucleophilic substitution reactions.
Formation of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Chemical Reactions Analysis
N-cycloheptyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The pyrazole ring can undergo oxidation under specific conditions to form different oxidation products.
Scientific Research Applications
N-cycloheptyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing their activity .
Comparison with Similar Compounds
N-cycloheptyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can be compared with other pyrazole derivatives, such as:
N-cycloheptyl-2-(5-methyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which affects its reactivity and biological activity.
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide: The position of the nitro group influences the compound’s properties.
N-cycloheptyl-2-(5-methyl-3-amino-1H-pyrazol-1-yl)acetamide: The amino group provides different reactivity compared to the nitro group.
These comparisons highlight the unique features of this compound, particularly its nitro group and its potential impact on the compound’s reactivity and biological activity.
Properties
IUPAC Name |
N-cycloheptyl-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10-8-12(17(19)20)15-16(10)9-13(18)14-11-6-4-2-3-5-7-11/h8,11H,2-7,9H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNLHZVBXWFSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2CCCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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